4-[(Sulfosulfanyl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Sulfosulfanyl)methyl]benzoic acid is an organic compound with a benzene ring substituted with a sulfosulfanyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylbenzoic acid with sulfur compounds under specific conditions to introduce the sulfosulfanyl group .
Industrial Production Methods
Industrial production methods for 4-[(Sulfosulfanyl)methyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Sulfosulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-[(Sulfosulfanyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Sulfosulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfosulfanyl group can participate in redox reactions, influencing cellular processes. The carboxylic acid group can interact with proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)benzoic acid: Similar structure but with a methylsulfonyl group instead of a sulfosulfanyl group.
4-Chlorosulfonylbenzoic acid: Contains a chlorosulfonyl group instead of a sulfosulfanyl group.
Uniqueness
4-[(Sulfosulfanyl)methyl]benzoic acid is unique due to the presence of the sulfosulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
112241-22-2 |
---|---|
Molekularformel |
C8H8O5S2 |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
4-(sulfosulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C8H8O5S2/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
UWBJUWYIDHDZOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSS(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.